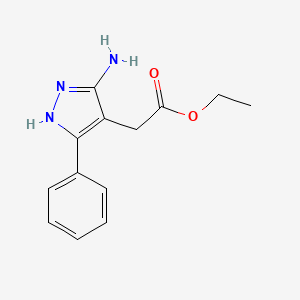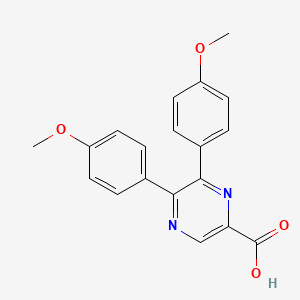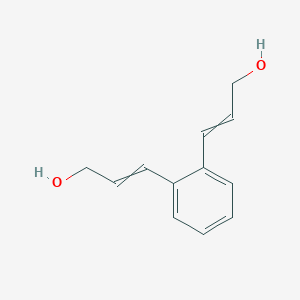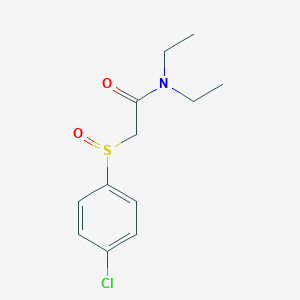
5-tert-Butylbenzene-1,2,4-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butylbenzene-1,2,4-tricarbonitrile is an organic compound with the molecular formula C13H11N3 It is characterized by a benzene ring substituted with a tert-butyl group and three nitrile groups at the 1, 2, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of tert-butylbenzene with nitric acid to form the corresponding nitro compound, which is then subjected to a reduction reaction to obtain the tricarbonitrile derivative .
Industrial Production Methods
Industrial production methods for 5-tert-Butylbenzene-1,2,4-tricarbonitrile are not well-documented in the literature. the general approach involves large-scale nitration and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butylbenzene-1,2,4-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents such as hydrogen gas or metal hydrides for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amines, while substitution reactions can introduce a variety of functional groups onto the aromatic ring.
Scientific Research Applications
5-tert-Butylbenzene-1,2,4-tricarbonitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-Butylbenzene-1,2,4-tricarbonitrile involves its interactions with molecular targets and pathways. The nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
1,3,5-Tri-tert-butylbenzene: A compound with three tert-butyl groups attached to the benzene ring.
1,2,4-Tricyanobenzene: A compound with three nitrile groups attached to the benzene ring.
Uniqueness
5-tert-Butylbenzene-1,2,4-tricarbonitrile is unique due to the combination of a tert-butyl group and three nitrile groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
| 132381-82-9 | |
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
5-tert-butylbenzene-1,2,4-tricarbonitrile |
InChI |
InChI=1S/C13H11N3/c1-13(2,3)12-5-10(7-15)9(6-14)4-11(12)8-16/h4-5H,1-3H3 |
InChI Key |
IJCHULPUWLBCND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C(=C1)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/no-structure.png)
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)

![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)





![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)
